molecular formula C13H13BO3 B6308098 2-Methoxy-4-biphenylboronic acid CAS No. 2121511-97-3

2-Methoxy-4-biphenylboronic acid

Cat. No.: B6308098
CAS No.: 2121511-97-3
M. Wt: 228.05 g/mol
InChI Key: QPEBGCLQPCQHHI-UHFFFAOYSA-N
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Description

2-Methoxy-4-biphenylboronic acid, also known as 4’-Methoxybiphenyl-4-ylboronic acid, is an organoboron compound with the molecular formula C13H13BO3. It is a derivative of biphenyl with a methoxy group at the 2-position and a boronic acid group at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-biphenylboronic acid typically involves the reaction of 2-methoxybiphenyl with a boron-containing reagent. One common method is the reaction of 2-methoxybiphenyl with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-biphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Toluene, ethanol, or water.

Major Products:

Mechanism of Action

The primary mechanism of action of 2-Methoxy-4-biphenylboronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules with high precision .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-biphenylboronic acid is unique due to the presence of both the methoxy and boronic acid groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling with high efficiency makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

(3-methoxy-4-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEBGCLQPCQHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=CC=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238791
Record name Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-97-3
Record name Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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